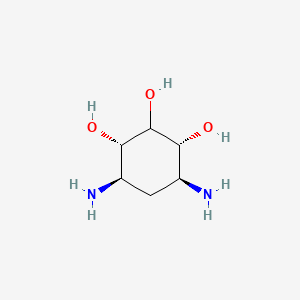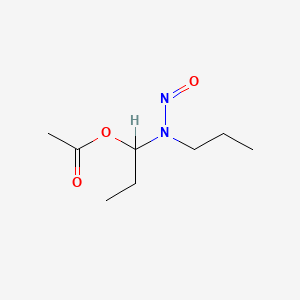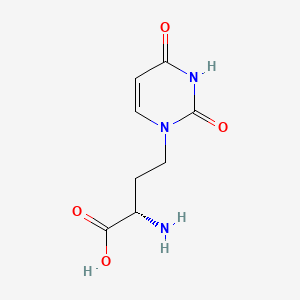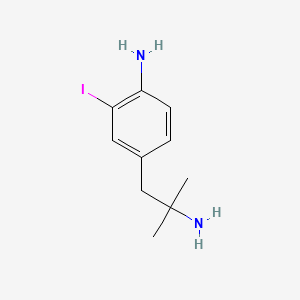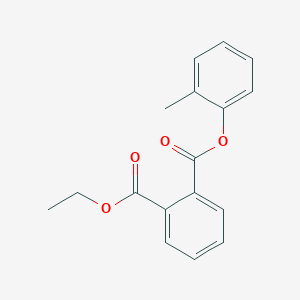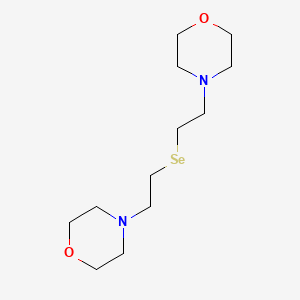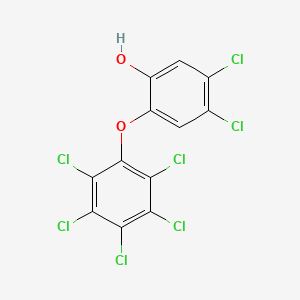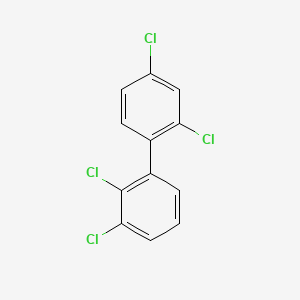
2,2',3,4'-Tetrachlorobiphenyl
Descripción general
Descripción
2,2’,3,4’-Tetrachlorobiphenyl is one of 209 polychlorinated biphenyls (PCBs). PCBs are a group of synthetic organic compounds with 1-10 chlorine atoms attached to biphenyl . They were manufactured as commercial mixtures but banned in the 1970’s because they were found to bioaccumulate and cause harmful health effects .
Synthesis Analysis
PCBs, including 2,2’,3,4’-Tetrachlorobiphenyl, were synthesized by electrophilic chlorination using chlorine gas to produce PCBs . The degree of chlorination determines the chemical and physical properties of PCBs .Molecular Structure Analysis
The molecular formula of 2,2’,3,4’-Tetrachlorobiphenyl is C12H6Cl4 . The structure includes two benzene rings with chlorine atoms attached at positions 2, 2’, 3, and 4’ .Chemical Reactions Analysis
The dechlorination of 2,3,4,5-tetrachlorobiphenyl (a similar compound) has been studied. The rate of dechlorination was found to be a linear function of PCB substrate concentration below the maximum aqueous solubility .Physical And Chemical Properties Analysis
2,2’,3,4’-Tetrachlorobiphenyl is a solid substance . It is part of a group of compounds known as polychlorinated biphenyls, which are known for their low reactivity and stability in harsh environmental conditions .Aplicaciones Científicas De Investigación
Enantioselective Hydroxylation
2,2’,3,4’-Tetrachlorobiphenyl is used in studies related to enantioselective hydroxylation. It has been found that human and rat Cytochrome P450 (CYP, P450) monooxygenases, particularly human CYP2B6 and rat CYP2B1, metabolize separated atropisomers of 2,2’,3,6-tetrachlorobiphenyl to dechlorinated and hydroxylated metabolites .
Photodechlorination Studies
This compound is also used in photodechlorination studies. Research has been conducted on the photodecay rates and corresponding quantum yields of 2,2’,4,4’-tetrachlorobiphenyl in anionic surfactant solutions (sodium dodecylsulfate, SDS) and nonionic surfactant solutions (polyoxyethylene 23 lauryl ether, Brij35). The aim of these studies is to evaluate the effectiveness of these surfactants in enhancing the photodechlorination of PCBs .
Environmental Contamination and Toxicology
2,2’,3,4’-Tetrachlorobiphenyl is used in studies related to environmental contamination and toxicology. Its persistence, bioaccumulation, and mutagenicity have attracted a great deal of attention to developing new approaches to detoxify PCBs in efficient and environmentally friendly ways .
Drug Design and Medicinal Chemistry
This compound is used in the field of drug design and medicinal chemistry. It is used in studies related to the isolation of atropisomers from racemic 2,2’,3,6-tetrachlorobiphenyl .
Agricultural Science
2,2’,3,4’-Tetrachlorobiphenyl is used in agricultural science research. It is used in studies related to the differences in enantioselective hydroxylation of 2,2’,3,6-tetrachlorobiphenyl by human and rat CYP2B subfamilies .
Environmental Preservation
This compound is used in research related to environmental preservation. It is used in studies related to the photodecay rates and corresponding quantum yields of 2,2’,4,4’-tetrachlorobiphenyl in anionic surfactant solutions .
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1,2-dichloro-3-(2,4-dichlorophenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Cl4/c13-7-4-5-8(11(15)6-7)9-2-1-3-10(14)12(9)16/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALFHIHDQSYXSGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C2=C(C=C(C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Cl4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80873557 | |
| Record name | 2,2',3,4'-Tetrachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80873557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2',3,4'-Tetrachlorobiphenyl | |
CAS RN |
36559-22-5 | |
| Record name | 2,2',3,4'-Tetrachlorobiphenyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036559225 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2',3,4'-Tetrachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80873557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2',3,4'-TETRACHLOROBIPHENYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/58XQ77HLDT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



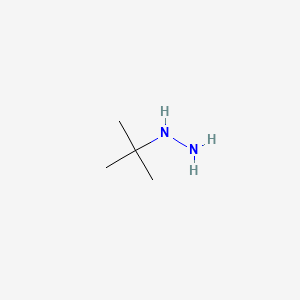
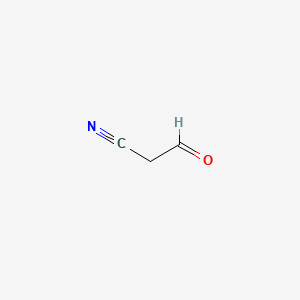
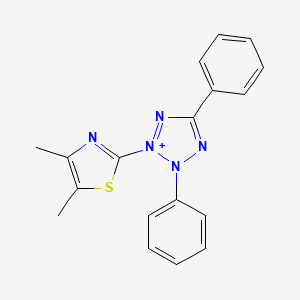
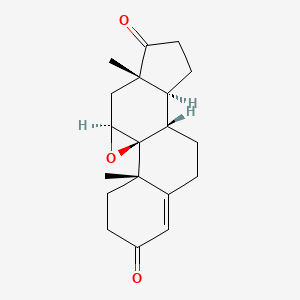
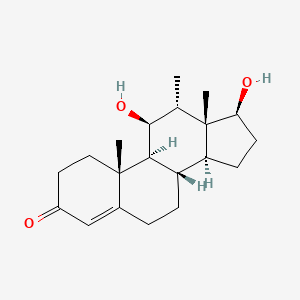
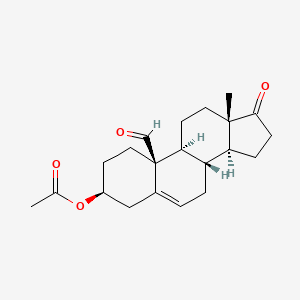
![N-[1-(3,4-dimethoxyphenyl)ethyl]-3,3-diphenylpropan-1-amine](/img/structure/B1221612.png)
